molecular formula C8H17ClN2O B3379338 N-(4-methylpiperidin-4-yl)acetamide hydrochloride CAS No. 155928-36-2

N-(4-methylpiperidin-4-yl)acetamide hydrochloride

Cat. No. B3379338
CAS RN: 155928-36-2
M. Wt: 192.68 g/mol
InChI Key: UHYBGEICIXZGQQ-UHFFFAOYSA-N
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Description

“N-(4-methylpiperidin-4-yl)acetamide hydrochloride” is an organic compound with the CAS Number: 550370-51-9 . It has a molecular weight of 192.69 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

N-(4-methylpiperidin-4-yl)acetamide hydrochloride has been studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant properties and can be used to treat seizures. Additionally, it has been studied as a potential treatment for neuropathic pain and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-4-yl)acetamide hydrochloride is not fully understood. However, it is believed to work by modulating the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound can reduce neuronal excitability and prevent seizures and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the frequency and severity of seizures and can also reduce neuropathic pain. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylpiperidin-4-yl)acetamide hydrochloride in lab experiments is its ability to selectively target voltage-gated sodium channels, which are involved in a variety of physiological processes. Additionally, it has been shown to have low toxicity and can be administered orally. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-methylpiperidin-4-yl)acetamide hydrochloride. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, there is a need for the development of more efficient synthesis methods to produce this compound in larger quantities.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its ability to selectively target voltage-gated sodium channels makes it a promising treatment for seizures and neuropathic pain. Further research is needed to fully understand its mechanism of action and to identify potential side effects and drug interactions. Additionally, the development of more efficient synthesis methods will be critical for the future study and application of this compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(4-methylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-8(2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBGEICIXZGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCNCC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155928-36-2
Record name N-(4-methylpiperidin-4-yl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 19 g of N-[1-(phenylmethyl)-4-methyl-4-piperidinyl]acetamide hydrochloride in 400 ml of methanol was hydrogenated at normal pressure and at room temperature with 5 g of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 11.8 g of N-[4-methyl-4-piperidinyl]acetamide hydrochloride; mp. 230°-233° C. (interm. 3).
Name
N-[1-(phenylmethyl)-4-methyl-4-piperidinyl]acetamide hydrochloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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